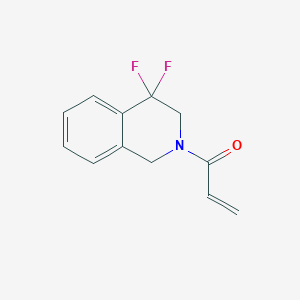![molecular formula C23H21NO3S B2888105 N-(3-methoxypropyl)-2-(7-oxobenzo[a]phenalen-3-yl)sulfanylacetamide CAS No. 476634-73-8](/img/structure/B2888105.png)
N-(3-methoxypropyl)-2-(7-oxobenzo[a]phenalen-3-yl)sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. The structure can give insights into the functional groups present in the molecule.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include multi-step organic synthesis and requires knowledge of reaction mechanisms.Molecular Structure Analysis
This involves the use of spectroscopic methods (like NMR, IR, Mass spectrometry) to determine the structure of the compound. X-ray crystallography might be used for solid compounds.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The reactivity of the compound can be influenced by its functional groups and structure.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and stability. These properties can give insights into the compound’s purity, stability, and how it can be stored.Applications De Recherche Scientifique
Biochemical Pharmacology
Metabolism and Detection in Biological Systems
Studies have focused on understanding the metabolism of related compounds in biological systems. For example, Tompsett (1969) discussed the detection and determination of phenacetin and its metabolites in blood serum and urine, which is critical for understanding overdosage symptoms (Tompsett, 1969).
Toxicity and Carcinogenic Actions
Research by Klehr et al. (1987) examined the toxic and carcinogenic actions of phenacetin, a related compound, highlighting the formation of harmful metabolites in biological reactions (Klehr, Eyer, & Schäfer, 1987).
Generation of Reactive Metabolites
Mulder et al. (1977) investigated the generation of reactive metabolites from N-hydroxy-phenacetin, emphasizing the importance of understanding the bioactivation pathways of such compounds (Mulder, Hinson, & Gillette, 1977).
Material Science and Chemistry
Computational and Pharmacological Evaluation
Faheem (2018) conducted a computational and pharmacological assessment of novel derivatives for toxicity, tumor inhibition, and other pharmacological actions, which could be relevant for similar compounds (Faheem, 2018).
Quantum Chemical Studies
Oyebamiji and Adeleke (2018) performed quantum chemical studies on derivatives, including their anti-corrosion properties in acidic media. This highlights the potential material science applications of such compounds (Oyebamiji & Adeleke, 2018).
Phototriggers and Absorption Studies
Conrad et al. (2000) explored the introduction of substituents to extend the absorption range of phototriggers, which could be relevant for the optical properties of similar compounds (Conrad, Givens, Weber, & Kandler, 2000).
Synthesis and Antimicrobial Activity
Kaplancıklı et al. (2012) investigated the synthesis and antimicrobial activity of novel oxadiazole derivatives, providing insights into the potential antimicrobial applications of similar compounds (Kaplancıklı, Altıntop, Turan-Zitouni, Ozdemir, Ozic, & Akalın, 2012).
Safety And Hazards
This involves understanding the toxicological properties of the compound. Material Safety Data Sheets (MSDS) are a good source of this information.
Orientations Futures
This could involve potential applications of the compound, or how it could be modified to improve its properties or reduce its side effects.
Please consult with a qualified professional or refer to specific scientific literature for detailed information.
Propriétés
IUPAC Name |
N-(3-methoxypropyl)-2-(7-oxobenzo[a]phenalen-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3S/c1-27-13-5-12-24-21(25)14-28-20-11-10-16-15-6-2-3-7-17(15)23(26)19-9-4-8-18(20)22(16)19/h2-4,6-11H,5,12-14H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGIAVFYENXJPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CSC1=C2C=CC=C3C2=C(C=C1)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxypropyl)-2-(7-oxobenzo[a]phenalen-3-yl)sulfanylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Nitrophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2888022.png)
![2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-N-(p-tolyl)acetamide](/img/structure/B2888024.png)
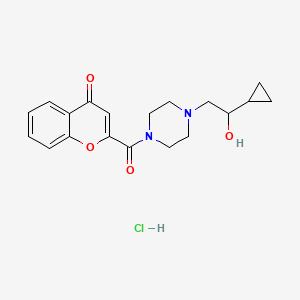
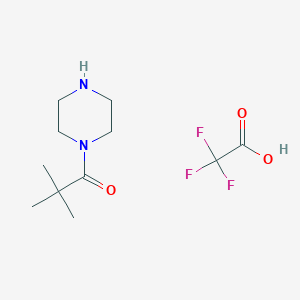
![3-(4-chlorophenyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2888028.png)
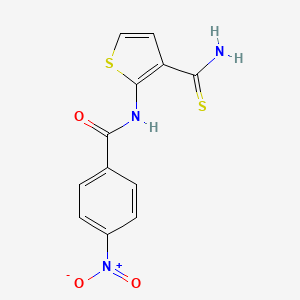
![N-({1-[(4-methoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)glycine](/img/structure/B2888034.png)
![N-(furan-2-ylmethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/structure/B2888036.png)
![N-[2-(diethylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2888037.png)
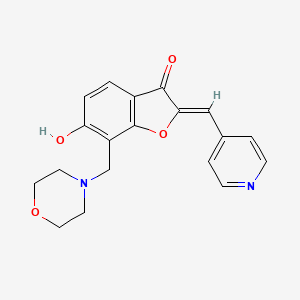
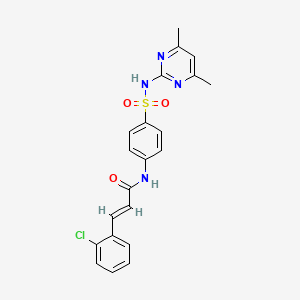
![Methyl 2-amino-2-[3-(2,6-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2888042.png)
![N-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2888043.png)
